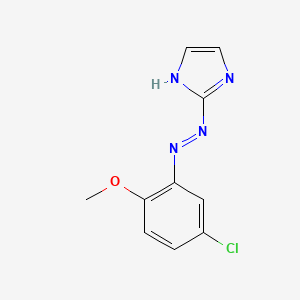
2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole
Übersicht
Beschreibung
2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole, also referred to as M6434, is a member of the imidazole family, which is known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that compounds within the imidazole class, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The inhibition of COX-2 leads to a reduction in pro-inflammatory mediators such as TNF-alpha and interleukins, thus alleviating inflammation .
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| M6434 | 0.62 | 0.01 | 62 |
2. Cardiovascular Effects
The compound has been shown to exert positive inotropic and chronotropic effects on cardiac tissues. In studies involving rat atria, M6434 enhanced contractility and heart rate, effects that were modulated by alpha-adrenergic receptor antagonists. This suggests its potential use in managing certain cardiac conditions .
Table 2: Cardiac Effects of M6434
| Parameter | Effect | Modulation |
|---|---|---|
| Positive Inotropic | Increased contraction | Phentolamine sensitive |
| Positive Chronotropic | Increased heart rate | Not sensitive to propranolol |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Alpha-Adrenergic Receptors : The compound enhances adrenergic signaling, leading to increased vascular tone and cardiac output .
- COX Enzyme Inhibition : By selectively inhibiting COX-2, it reduces the synthesis of inflammatory prostaglandins .
Case Study 1: In Vivo Anti-inflammatory Assessment
In a carrageenan-induced paw edema model in rats, M6434 demonstrated significant reduction in edema compared to control groups. Histopathological analysis revealed restoration of tissue architecture and reduced inflammatory cell infiltration, supporting its anti-inflammatory efficacy .
Case Study 2: Cardiovascular Response in Hypothyroid Rats
In hypothyroid rat models induced by propylthiouracil, M6434's positive chronotropic effects were notably enhanced, indicating its potential therapeutic role in managing cardiovascular dysfunctions associated with thyroid disorders .
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1H-imidazol-2-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-16-9-3-2-7(11)6-8(9)14-15-10-12-4-5-13-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQGZPLNCYHNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=NC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77636-84-1 (hydrochloride) | |
| Record name | 2-((5-Chloro-2-methoxyphenyl)azo)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077636921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00998857 | |
| Record name | 2-[2-(5-Chloro-2-methoxyphenyl)hydrazinylidene]-2H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77636-92-1 | |
| Record name | 2-((5-Chloro-2-methoxyphenyl)azo)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077636921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(5-Chloro-2-methoxyphenyl)hydrazinylidene]-2H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














